Cyclohexanol, 1,1'-(1,2-phenylene)bis-

Catalog No.
S14812484
CAS No.
500206-24-6
M.F
C18H26O2
M. Wt
274.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexanol, 1,1'-(1,2-phenylene)bis-

CAS Number

500206-24-6

Product Name

Cyclohexanol, 1,1'-(1,2-phenylene)bis-

IUPAC Name

1-[2-(1-hydroxycyclohexyl)phenyl]cyclohexan-1-ol

Molecular Formula

C18H26O2

Molecular Weight

274.4 g/mol

InChI

InChI=1S/C18H26O2/c19-17(11-5-1-6-12-17)15-9-3-4-10-16(15)18(20)13-7-2-8-14-18/h3-4,9-10,19-20H,1-2,5-8,11-14H2

InChI Key

WMSCDGRYBMTLMK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2C3(CCCCC3)O)O

Cyclohexanol, 1,1'-(1,2-phenylene)bis- is a chemical compound that belongs to the class of cyclohexanols. Structurally, it features two cyclohexanol units linked by a biphenyl moiety. This compound exhibits properties characteristic of both cyclohexanol and biphenyl derivatives, making it a subject of interest in various chemical research fields. Cyclohexanol itself is an organic compound with the formula C6H12O\text{C}_6\text{H}_{12}\text{O}, known for its use as a solvent and as a precursor in the production of nylon and other polymers .

Typical of secondary alcohols:

  • Oxidation: Cyclohexanol can be oxidized to cyclohexanone using oxidizing agents such as chromic acid or potassium permanganate. This reaction is significant in industrial applications where cyclohexanone is a precursor to nylon .
  • Dehydration: Upon heating with acid catalysts, cyclohexanol can be dehydrated to form cyclohexene, which is an important intermediate in organic synthesis .
  • Esterification: Cyclohexanol can react with carboxylic acids to form esters, which are useful as plasticizers and solvents .

The biological activity of cyclohexanol and its derivatives has been studied, particularly regarding their toxicity and potential therapeutic effects. Cyclohexanol itself exhibits moderate toxicity, with exposure limits set for safety in industrial settings. Some studies have indicated co-carcinogenic effects in animal models, although comprehensive evaluations on its carcinogenicity remain limited . The compound's interaction with biological systems may also involve its role as a solvent or reactant in biochemical processes.

The synthesis of cyclohexanol, 1,1'-(1,2-phenylene)bis- can be approached through various methods:

  • Oxidation of Cyclohexane: Cyclohexane can be oxidized using molecular oxygen in the presence of catalysts like cobalt or transition metal complexes to yield cyclohexanol as a major product alongside cyclohexanone .
  • Hydrogenation of Phenol: Another method involves the hydrogenation of phenol in the presence of hydrogen gas to produce cyclohexanol .
  • Direct Synthesis from Precursors: Specific synthetic routes may involve coupling reactions between substituted phenols and cyclohexanol derivatives under controlled conditions to yield the desired bis-cyclohexanol structure.

Cyclohexanol, 1,1'-(1,2-phenylene)bis- finds applications across several industries:

  • Polymer Production: It serves as an intermediate in the synthesis of polyamides and other polymers.
  • Solvent Use: Due to its solvent properties, it is used in various chemical processes and formulations.
  • Chemical Intermediate: It acts as a precursor for other chemicals used in pharmaceuticals and agrochemicals.

Cyclohexanol, 1,1'-(1,2-phenylene)bis- can be compared with several similar compounds based on structural features and functional properties:

Compound NameStructureUnique Features
CyclohexanolCyclohexanolSimple secondary alcohol used widely as a solvent and precursor for nylon.
1-Ethynyl-1-cyclohexanol1-Ethynyl-1-cyclohexanolContains an ethynyl group; used in organic synthesis.
4-Hydroxycyclohexanecarbonitrile4-HydroxycyclohexanecarbonitrileContains a hydroxyl and nitrile group; studied for biological activity.
4,4'-Isopropylidenedicyclohexanol4,4'-IsopropylidenedicyclohexanolUsed in epoxy resin applications; features isopropylidene groups.

This comparison highlights the unique structural characteristics of cyclohexanol, 1,1'-(1,2-phenylene)bis-, particularly its biphenyl linkage which distinguishes it from simpler cycloaliphatic alcohols.

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

274.193280068 g/mol

Monoisotopic Mass

274.193280068 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-10

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